

# Foundational Research on Tricaprin and its Therapeutic Potential in Heart Disease

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# An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

**Tricaprin**, a medium-chain triglyceride (MCT) composed of three capric acid (C10:0) molecules, has emerged as a promising therapeutic agent in the management of specific forms of heart disease, most notably Triglyceride Deposit Cardiomyovasculopathy (TGCV). This rare and often intractable condition is characterized by the abnormal accumulation of triglycerides within cardiac and vascular smooth muscle cells due to impaired intracellular lipolysis, leading to severe heart failure and coronary artery disease.[1][2] Foundational research, encompassing both preclinical animal models and human clinical trials, has elucidated the mechanisms by which **tricaprin** may ameliorate the pathophysiology of TGCV and improve clinical outcomes. This technical guide provides a comprehensive overview of the core research, presenting key quantitative data, detailed experimental protocols, and a visualization of the proposed signaling pathways.

# **Quantitative Data Summary**

The following tables summarize the key quantitative findings from foundational studies on **tricaprin** in the context of heart disease.

Table 1: Human Clinical Trial Survival Rates in TGCV Patients



Study Group	3-Year Survival Rate	5-Year Survival Rate	Reference
Tricaprin	100%	100%	[3][4][5]
Control	78.6%	68.1%	

#### Table 2: Survival Rates in TGCV Patients with Heart Failure

Study Group	3-Year Survival Rate	5-Year Survival Rate	Reference
Tricaprin	100%	100%	
Control	76.8%	64.8%	_

#### Table 3: Myocardial Lipolysis Improvement in TGCV Patients

Parameter	Placebo Group (Change)	Tricaprin (CNT- 01) Group (Change)	p-value	Reference
Delta BMIPP-WR (%)	-0.26 ± 3.28	7.08 ± 3.28	0.035	_
BMIPP-WR:				_
Washout Rate of				
123I-β-methyl-p-				
iodophenylpenta				
decanoic acid, a				
marker of				
myocardial				
lipolysis.				

# **Experimental Protocols**Human Clinical Studies (TGCV)

## Foundational & Exploratory





A pivotal study investigating the long-term efficacy of **tricaprin** involved patients diagnosed with TGCV from Japanese registries.

- Study Design: A multi-center, randomized, double-blind exploratory trial (Phase IIa) was
  conducted to assess the effect of tricaprin (CNT-01) on myocardial lipolysis. Another key
  study was a registry-based comparison of patients who received tricaprin versus those who
  did not.
- Participant Population: The studies included patients diagnosed with idiopathic TGCV. For
  the registry study, 22 patients received tricaprin and were compared to 190 control patients.
  Propensity score matching was used to create a matched control group of 81 patients for
  survival rate comparisons.
- Intervention: In the exploratory trial, patients were orally administered 1.5 g/day of **tricaprin** (CNT-01) or a placebo for 8 weeks.
- Primary Endpoint: The primary endpoint of the exploratory trial was the change in the washout rate of 123I-β-methyl-p-iodophenylpentadecanoic acid (BMIPP-WR), a measure of myocardial triglyceride metabolism. The registry study's primary endpoints were 3- and 5-year survival rates.
- Key Assessments: Myocardial scintigraphy with 123I-BMIPP was used to evaluate
  myocardial lipolysis. Clinical benefits, including improvement in heart failure symptoms and
  left ventricular ejection fraction, were also assessed.

## **Preclinical Animal Models**

Studies utilizing adipose triglyceride lipase (ATGL) knockout (KO) mice, an animal model for TGCV, have been instrumental in elucidating the preclinical efficacy and mechanism of **tricaprin**.

- Animal Model: ATGL KO mice, which exhibit key features of TGCV including myocardial triglyceride accumulation and cardiac dysfunction, were used.
- Dietary Intervention: ATGL KO mice were fed a diet containing **tricaprin**, where MCTs comprised 80% of the total fat intake, with capric acid (C10:0) being 100% of the MCTs. This was compared to a control diet.



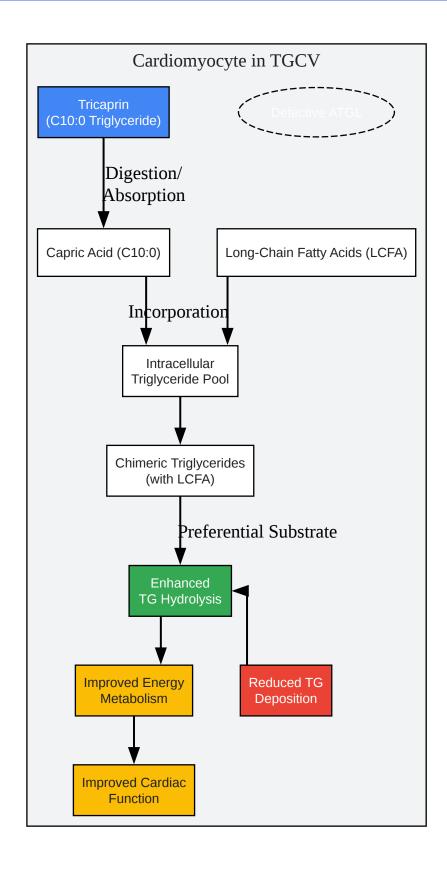
#### • Key Assessments:

- Cardiac Imaging: Used to assess triglyceride accumulation and left ventricular function.
- Metabolite Profiling: Analysis of cardiac tissue to measure changes in metabolites like malonyl-CoA and acylcarnitines.
- Proteomics: Tandem mass tag-based shotgun proteomics were employed to identify changes in the myocardial proteome of ATGL KO mice following a tricaprin diet.

## **Signaling Pathways and Mechanisms of Action**

The research suggests that **tricaprin** exerts its therapeutic effects through a multi-faceted mechanism that is likely independent of ATGL, the enzyme deficient in many TGCV patients.



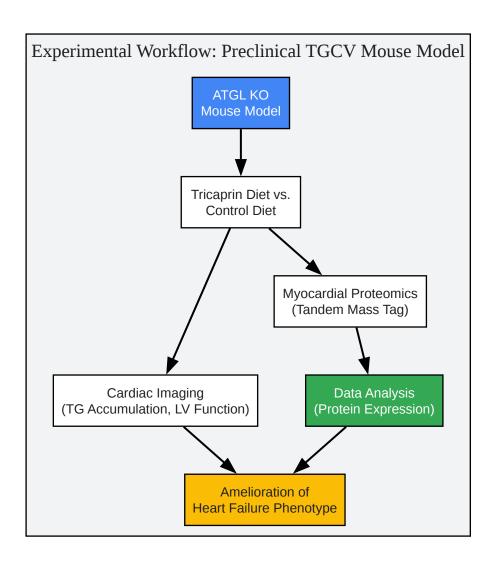


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Caption: Proposed ATGL-independent mechanism of **tricaprin** in cardiomyocytes.



The central hypothesis is that capric acid, the fatty acid component of **tricaprin**, is incorporated into the intracellular triglyceride pool, forming chimeric triglycerides with long-chain fatty acids. These chimeric triglycerides appear to be more readily hydrolyzed by other intracellular lipases, thus bypassing the defective ATGL enzyme. This enhanced lipolysis leads to a reduction in triglyceride accumulation and provides a more readily available energy source for the cardiomyocyte, ultimately improving cardiac function.



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Caption: Experimental workflow for preclinical evaluation of **tricaprin**.

Proteomic analysis of the myocardium from ATGL KO mice treated with **tricaprin** revealed a significant rescue of the heart failure phenotype at the protein expression level. Specifically,



proteins associated with cardiac arrhythmia and cardiac damage, which were upregulated in the untreated KO mice, were normalized by the **tricaprin** diet.

### **Conclusion and Future Directions**

The foundational research on **tricaprin** provides compelling evidence for its therapeutic utility in TGCV, a condition with previously limited treatment options. The data strongly suggest that **tricaprin** improves myocardial metabolism, reduces triglyceride accumulation, and leads to remarkable improvements in long-term survival and cardiac function. The proposed ATGL-independent mechanism of action is a novel therapeutic concept for diseases of lipid metabolism.

Future research should focus on larger, multi-ethnic clinical trials to confirm these findings in a broader patient population. Further investigation into the precise molecular mechanisms, including the identification of the lipases responsible for the hydrolysis of chimeric triglycerides, will be crucial for optimizing this therapeutic strategy and potentially extending its application to other forms of heart disease characterized by myocardial lipid accumulation.

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